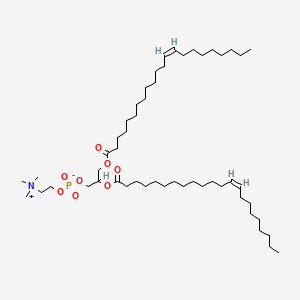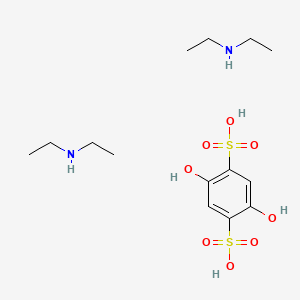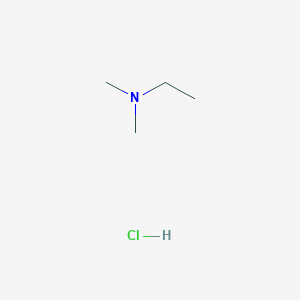
4-Hydroxy-2,3-dimethoxybenzaldehyde
Descripción general
Descripción
4-Hydroxy-2,3-dimethoxybenzaldehyde is a chemical compound with the molecular formula C9H10O4 . It is also known as Benzaldehyde,4-hydroxy-2,3-dimethoxy . This product can be used as a working standard or secondary reference standard .
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-2,3-dimethoxybenzaldehyde consists of a benzene ring substituted with two methoxy groups, one hydroxy group, and one aldehyde group .Aplicaciones Científicas De Investigación
Crystallographic Studies
4-Hydroxy-2,3-dimethoxybenzaldehyde has been studied for its crystal structures and hydrogen-bonding patterns. Gomes et al. (2018) investigated the crystal structures of four methoxybenzaldehyde oxime derivatives, including 2,3-dimethoxybenzaldehyde oxime. They found different conformations and hydrogen-bonding patterns in these compounds, contributing to our understanding of molecular interactions and structures (Gomes et al., 2018).
Synthetic Applications
Nimgirawath et al. (2009) developed a convenient and economical synthesis method for 4-hydroxy-2,3-dimethoxybenzaldehyde, which served as a starting material for synthesizing various bioactive compounds. This synthesis pathway is critical for the production of compounds with potential antimicrobial and anti-inflammatory properties (Nimgirawath et al., 2009).
Photophysical Properties
Stalin and Rajendiran (2005) explored the photophysical properties of 4-hydroxy-3,5-dimethoxybenzaldehyde in different solvents, pH, and in the presence of beta-cyclodextrin. Their research provides insights into the intramolecular charge transfer and hydrogen bonding effects, which are essential for understanding the behavior of this compound under various conditions (Stalin & Rajendiran, 2005).
Optical Studies of Metal Complexes
Mekkey et al. (2020) conducted a study to synthesize and examine the optical properties of metal complexes with 3,4-dimethoxy benzaldehyde derivatives. This research contributes to the understanding of the optical absorption properties of these complexes, which can be applied in various fields, including material science (Mekkey et al., 2020).
Solvent Effects on Mutagen Formation
Chengyong et al. (2000) studied the formation of a mutagen (MX) by chlorination of syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde), providing insights into the reaction conditions that influence MX formation. This research is significant for understanding and controlling mutagenic substances in processes like water treatment (Chengyong et al., 2000).
Solubility and Thermodynamics
Wang et al. (2017) investigated the solubility and solution thermodynamics of 4-hydroxybenzaldehyde in various organic solvents. This study provides crucial data for understanding the purification process and optimizing conditions for bromination processes involving this compound (Wang et al., 2017).
Propiedades
IUPAC Name |
4-hydroxy-2,3-dimethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-8-6(5-10)3-4-7(11)9(8)13-2/h3-5,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWYSWXWDNMUIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1OC)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620690 | |
| Record name | 4-Hydroxy-2,3-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2,3-dimethoxybenzaldehyde | |
CAS RN |
69471-05-2 | |
| Record name | 4-Hydroxy-2,3-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 3-[(2,5-dichlorophenyl)sulfonylamino]thiophene-2-carboxylate](/img/structure/B3061147.png)










